2,5-Pyrrolidinedione, 3-(dimethylamino)-1-phenyl-
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Overview
Description
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to a pyrrolidine ring, which also contains two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted pyrrolidine-2,5-dione. One common method involves the use of dimethylformamide dimethyl acetal as a reagent, which reacts with para-methylacetophenone or para-nitroacetophenone to form the desired product . The reaction is usually carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-propylamine: This compound is structurally similar but lacks the phenyl group and the keto groups present in 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione.
4-dimethylaminopyridine: Another related compound, which has a pyridine ring instead of a pyrrolidine ring.
Uniqueness
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, as well as the keto groups on the pyrrolidine ring. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
112291-07-3 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)10-8-11(15)14(12(10)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
OGPABNIXKANOSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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